5,8-Dimethyl-2-hydroxy-3-phenylquinoline
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Overview
Description
5,8-Dimethyl-2-hydroxy-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. . The compound features a quinoline core with methyl, hydroxy, and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-2-hydroxy-3-phenylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters, followed by functionalization of the quinoline ring . The Skraup synthesis is another well-known method, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethyl-2-hydroxy-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
5,8-Dimethyl-2-hydroxy-3-phenylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dimethyl-2-hydroxy-3-phenylquinoline involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with diverse biological activities.
Uniqueness
5,8-Dimethyl-2-hydroxy-3-phenylquinoline is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
1031928-26-3 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5,8-dimethyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15NO/c1-11-8-9-12(2)16-14(11)10-15(17(19)18-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) |
InChI Key |
ZIWHDXAOOURSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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